molecular formula C20H21NO3 B7426488 (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate

(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate

Cat. No.: B7426488
M. Wt: 323.4 g/mol
InChI Key: DCZPIRCUSHTASZ-UHFFFAOYSA-N
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Description

(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate is an organic compound that features a cyclobutyl group attached to a phenyl ring, which is further connected to a benzoate ester with a dimethylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(dimethylcarbamoyl)benzoic acid with 4-cyclobutylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzenesulfonate: Similar structure but with a sulfonate group instead of a benzoate ester.

    (4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzamide: Similar structure but with an amide group instead of a benzoate ester.

Uniqueness

(4-Cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the dimethylcarbamoyl and benzoate ester groups offer versatility in chemical reactivity and potential biological activity.

Properties

IUPAC Name

(4-cyclobutylphenyl) 4-(dimethylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21(2)19(22)16-6-8-17(9-7-16)20(23)24-18-12-10-15(11-13-18)14-4-3-5-14/h6-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZPIRCUSHTASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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